4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 4-chloro-5-methylpyridazine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one
- 4-Chloro-5-methyl-2-(4-methylphenyl)pyridazin-3(2H)-one
- 4-Chloro-5-methyl-2-(3-fluorophenyl)pyridazin-3(2H)-one
Uniqueness
4-Chloro-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
CAS No. |
68143-24-8 |
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Molecular Formula |
C12H8ClF3N2O |
Molecular Weight |
288.65 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-17-18(11(19)10(7)13)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3 |
InChI Key |
UPEIPGQFZWVHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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